The Architectural Elucidation of 4,5-Dimethoxy-1-Benzothiophene: A Technical Guide for Advanced Research
The Architectural Elucidation of 4,5-Dimethoxy-1-Benzothiophene: A Technical Guide for Advanced Research
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiophene moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to a thiophene ring, provides a rigid and electronically versatile scaffold that can be strategically functionalized to interact with a wide array of biological targets.[3][4] Derivatives of benzothiophene have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[1][3][5][6] The inherent stability and rich chemistry of the benzothiophene core make it an attractive starting point for the design and synthesis of novel therapeutic agents.[5] This guide provides an in-depth technical analysis of a specific, yet promising derivative: 4,5-dimethoxy-1-benzothiophene. We will explore its synthesis, delve into a detailed structural characterization using modern spectroscopic techniques, and discuss the implications of its unique substitution pattern on its chemical properties and potential for drug discovery.
Synthetic Strategy: A Plausible Pathway to 4,5-Dimethoxy-1-Benzothiophene
While a specific, dedicated synthesis for 4,5-dimethoxy-1-benzothiophene is not extensively documented in readily available literature, a robust synthetic route can be rationally designed based on established methodologies for constructing the benzothiophene core.[7][8][9] A common and effective approach involves the cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain.
A proposed synthetic pathway is outlined below. This multi-step synthesis begins with commercially available 1,2-dimethoxybenzene and leverages a series of well-understood organic transformations to construct the target molecule.
Experimental Protocol: A Step-by-Step Methodology
The following protocol is a hypothetical, yet experimentally sound, procedure for the synthesis of 4,5-dimethoxy-1-benzothiophene.
Step 1: Nitration of 1,2-Dimethoxybenzene
-
To a stirred solution of 1,2-dimethoxybenzene in glacial acetic acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture over crushed ice and collect the precipitated 1,2-dimethoxy-4-nitrobenzene by filtration. Wash with cold water until the filtrate is neutral.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1,2-dimethoxy-4-nitrobenzene in ethanol in a pressure vessel.
-
Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and heat to 50-60 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-1,2-dimethoxybenzene.
Step 3: Sandmeyer Reaction
-
Dissolve the 4-amino-1,2-dimethoxybenzene in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Extract the product, 4-bromo-1,2-dimethoxybenzene, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Thioacetylation
-
In an inert atmosphere, combine 4-bromo-1,2-dimethoxybenzene, thioacetic acid, a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., Xantphos) in a suitable solvent such as DMSO.[9]
-
Add a base, such as potassium carbonate.[9]
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product, 2-(1,2-dimethoxy-4-bromophenyl)ethanethioate, with an organic solvent.
Step 5: Intramolecular Cyclization
-
Treat the thioacetate from the previous step with a strong base, such as sodium ethoxide in ethanol, to generate the thiolate in situ.
-
Heat the reaction mixture to reflux to promote the intramolecular nucleophilic aromatic substitution, leading to the formation of the thiophene ring.
-
After the reaction is complete, neutralize the mixture and extract the final product, 4,5-dimethoxy-1-benzothiophene.
-
Purify the crude product by column chromatography on silica gel.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive identification and structural confirmation of 4,5-dimethoxy-1-benzothiophene would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known effects of the benzothiophene core and the methoxy substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.[10]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and methoxy protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.2 - 7.4 | Doublet | ~5.5 | The proton at the 2-position of the thiophene ring typically appears as a doublet due to coupling with H-3. |
| H-3 | 7.0 - 7.2 | Doublet | ~5.5 | The proton at the 3-position couples with H-2, resulting in a doublet. |
| H-6 | 6.8 - 7.0 | Doublet | ~8.5 | This aromatic proton is coupled to H-7, giving a doublet. |
| H-7 | 7.3 - 7.5 | Doublet | ~8.5 | Coupled to H-6, this proton will also appear as a doublet. |
| 4-OCH₃ | 3.9 - 4.1 | Singlet | N/A | Methoxy groups typically appear as sharp singlets in this region. |
| 5-OCH₃ | 3.8 - 4.0 | Singlet | N/A | Similar to the 4-methoxy group, this will be a singlet. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | 125 - 128 | A typical chemical shift for a β-carbon in a thiophene ring. |
| C-3 | 122 - 125 | An α-carbon in the thiophene ring, generally upfield from the β-carbon. |
| C-3a (bridgehead) | 138 - 142 | A quaternary carbon at the fusion of the two rings. |
| C-4 | 148 - 152 | An aromatic carbon bearing an electron-donating methoxy group, expected to be downfield. |
| C-5 | 145 - 149 | Similar to C-4, this carbon is also deshielded by the attached methoxy group. |
| C-6 | 110 - 115 | An aromatic CH carbon ortho to a methoxy group, expected to be shielded. |
| C-7 | 118 - 122 | An aromatic CH carbon. |
| C-7a (bridgehead) | 130 - 135 | The second quaternary bridgehead carbon. |
| 4-OCH₃ | 55 - 58 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| 5-OCH₃ | 55 - 58 | Similar to the 4-methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[11][12] The IR spectrum of 4,5-dimethoxy-1-benzothiophene is expected to show characteristic absorption bands.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1275 - 1200 and 1075 - 1020 | Strong |
| C-S Stretch | 700 - 600 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14] For 4,5-dimethoxy-1-benzothiophene (C₁₀H₁₀O₂S), the expected molecular weight is approximately 194.04 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 194.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from a methoxy substituent, resulting in a fragment at m/z = 179.
-
Loss of a methoxy group (-OCH₃), leading to a fragment at m/z = 163.
-
Loss of carbon monoxide (-CO) from the ring system, a common fragmentation pathway for such aromatic ethers.
-
Chemical Properties and Potential Applications in Drug Discovery
The introduction of two methoxy groups at the 4- and 5-positions of the benzothiophene scaffold is expected to significantly influence its electronic and steric properties.
The electron-donating nature of the methoxy groups will increase the electron density of the benzene ring, potentially making it more susceptible to electrophilic substitution. This enhanced electron density can also modulate the interaction of the molecule with biological targets. Furthermore, the two methoxy groups will increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Given the wide range of biological activities associated with the benzothiophene scaffold, 4,5-dimethoxy-1-benzothiophene represents a promising lead compound for further investigation in several therapeutic areas:
-
Oncology: Many benzothiophene derivatives have shown potent anti-cancer activity.[1][15] The specific substitution pattern of this molecule could lead to novel interactions with cancer-related targets.
-
Inflammatory Diseases: The anti-inflammatory properties of benzothiophenes are well-documented.[16][17] This derivative could be explored for its potential in treating chronic inflammatory conditions.
-
Central Nervous System (CNS) Disorders: The increased lipophilicity may allow for better penetration into the CNS, making it a candidate for the development of drugs targeting neurological disorders.
-
Infectious Diseases: The anti-microbial potential of the benzothiophene core structure suggests that 4,5-dimethoxy-1-benzothiophene could be a starting point for the development of new anti-bacterial or anti-fungal agents.[5]
Conclusion
4,5-dimethoxy-1-benzothiophene is a molecule of significant interest within the realm of medicinal chemistry. While its synthesis and characterization are not yet widely reported, established synthetic methodologies for related compounds provide a clear blueprint for its preparation. The predicted spectroscopic data, based on a thorough understanding of the benzothiophene scaffold and the influence of methoxy substituents, offer a robust framework for its structural elucidation. The unique electronic and physicochemical properties imparted by the dimethoxy substitution pattern make this compound a compelling candidate for further investigation in drug discovery programs targeting a range of diseases. This technical guide serves as a foundational resource for researchers and scientists poised to unlock the therapeutic potential of this promising benzothiophene derivative.
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